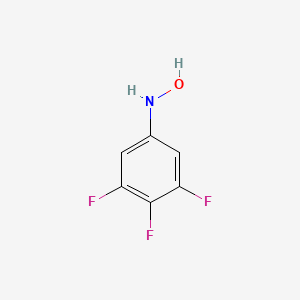![molecular formula C12H13NO2 B575694 1,2-Benzenediol, 4-[2-(1H-pyrrol-1-yl)ethyl]-(9CI) CAS No. 194209-32-0](/img/structure/B575694.png)
1,2-Benzenediol, 4-[2-(1H-pyrrol-1-yl)ethyl]-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzenediol, 4-[2-(1H-pyrrol-1-yl)ethyl]-(9CI) is an organic compound that features a pyrrole ring attached to an ethyl chain, which is further connected to a benzene ring substituted with two hydroxyl groups. This compound is of interest due to its unique structure, which combines the properties of both pyrrole and catechol moieties, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol, 4-[2-(1H-pyrrol-1-yl)ethyl]-(9CI) typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Attachment of the Ethyl Chain: The ethyl chain can be introduced via a Friedel-Crafts alkylation reaction, where the pyrrole is alkylated using an ethyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Benzene Ring with Hydroxyl Groups: The benzene ring with hydroxyl groups can be synthesized through the hydroxylation of benzene using a catalyst such as iron(III) chloride and hydrogen peroxide.
Industrial Production Methods
Industrial production of 1,2-Benzenediol, 4-[2-(1H-pyrrol-1-yl)ethyl]-(9CI) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming quinones.
Reduction: Reduction reactions can occur at the pyrrole ring, leading to the formation of dihydropyrrole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydropyrrole derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1,2-Benzenediol, 4-[2-(1H-pyrrol-1-yl)ethyl]-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an antioxidant due to the presence of hydroxyl groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.
Mechanism of Action
The mechanism of action of 1,2-Benzenediol, 4-[2-(1H-pyrrol-1-yl)ethyl]-(9CI) involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Enzyme Inhibition: The compound can inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction: It may modulate signal transduction pathways, influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
Catechol: 1,2-dihydroxybenzene, a simpler analog with similar antioxidant properties.
Pyrrole: A basic heterocyclic compound that forms the core structure of the molecule.
4-(2-(1H-Pyrrol-1-yl)ethyl)phenol: A similar compound with a single hydroxyl group on the benzene ring.
Uniqueness
1,2-Benzenediol, 4-[2-(1H-pyrrol-1-yl)ethyl]-(9CI) is unique due to the combination of the pyrrole and catechol moieties, which confer both aromatic stability and reactivity. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
194209-32-0 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.241 |
IUPAC Name |
4-(2-pyrrol-1-ylethyl)benzene-1,2-diol |
InChI |
InChI=1S/C12H13NO2/c14-11-4-3-10(9-12(11)15)5-8-13-6-1-2-7-13/h1-4,6-7,9,14-15H,5,8H2 |
InChI Key |
HLBGMLSASUDSDZ-UHFFFAOYSA-N |
SMILES |
C1=CN(C=C1)CCC2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxabicyclo[2.2.1]heptan-3-one,4-amino-5,6,7-trihydroxy-,[1S-(endo,endo,anti)]-(9CI)](/img/new.no-structure.jpg)
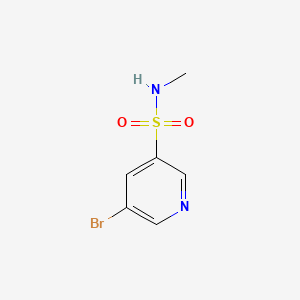
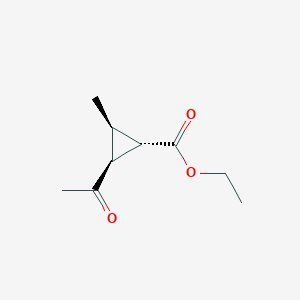
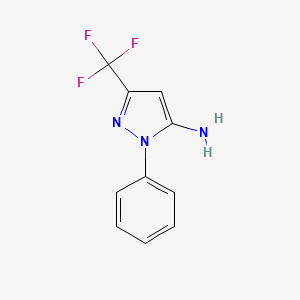
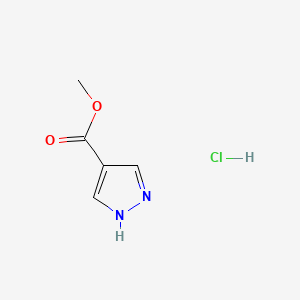
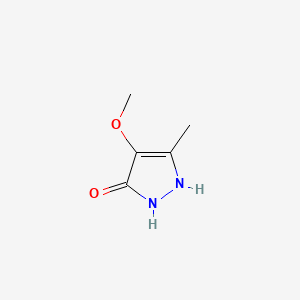
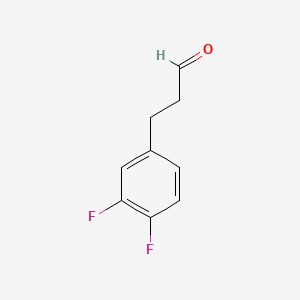

![sodium;3-[[4-[[4,6-bis(3-sulfonatopropylsulfanyl)-1,3,5-triazin-2-yl]amino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B575625.png)
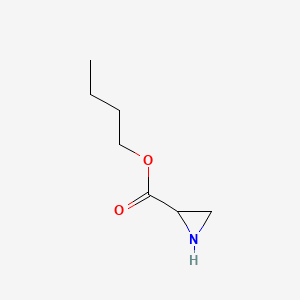
![[(2S,3S)-6-ethoxy-3-methyloxan-2-yl]methyl acetate](/img/structure/B575630.png)
